N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide
Overview
Description
N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butyl group, a phenylethylsulfamoyl group, and a phenyl group attached to a propanamide backbone
Mechanism of Action
Target of Action
Similar compounds have been used for the chemoselective n-boc protection of amines .
Mode of Action
The compound interacts with its targets through a process known as N-tert-butyloxycarbonylation . This process involves the protection of amines, which are functional groups in organic chemistry that contain a basic nitrogen atom with a lone pair of electrons .
Biochemical Pathways
The n-tert-butyloxycarbonylation process is a key step in many biochemical synthesis pathways, particularly in the production of various n-nitroso compounds from secondary amines .
Result of Action
The result of the compound’s action is the formation of N-tert-butyloxycarbonylation derivatives without the formation of isocyanate, urea, N, N-di-t-Boc, or oxazolidinone as side products . This indicates that the compound has a high selectivity for its target, which is a desirable property in many chemical reactions.
Action Environment
The action of N-(tert-butyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide can be influenced by various environmental factors. For instance, the N-tert-butyloxycarbonylation process has been developed as a catalyst-free, efficient, and green protocol, using glycerol as a solvent at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of a solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .
Another approach involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2). This method is advantageous due to its high efficiency and the ability to proceed under solvent-free conditions at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:
N-tert-butyl-α-phenylnitrone: Known for its free-radical scavenging activity and neuroprotective effects.
N-tert-butyl-3-(4-methoxy-phenyl)propanamide: Used in various synthetic applications and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-21(2,3)23-20(24)14-11-18-9-12-19(13-10-18)27(25,26)22-16-15-17-7-5-4-6-8-17/h4-10,12-13,22H,11,14-16H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSKPNRABQIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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